molecular formula C18H25N3O6 B3971216 1-[(4-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid

1-[(4-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid

Cat. No.: B3971216
M. Wt: 379.4 g/mol
InChI Key: VDSWNMMQFSFHEM-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a combination of a nitrophenyl group, a pyrrolidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with pyrrolidine to form 1-(4-nitrobenzyl)pyrrolidine. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine and piperidine rings can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine is unique due to the presence of both pyrrolidine and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for more versatile interactions with molecular targets, potentially leading to unique pharmacological profiles .

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2.C2H2O4/c20-19(21)16-5-3-14(4-6-16)13-17-11-7-15(8-12-17)18-9-1-2-10-18;3-1(4)2(5)6/h3-6,15H,1-2,7-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSWNMMQFSFHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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